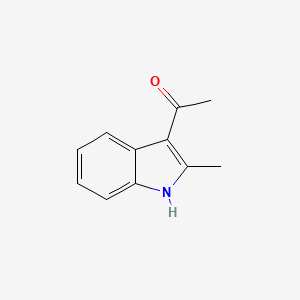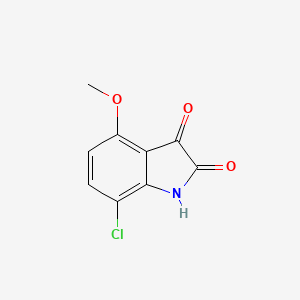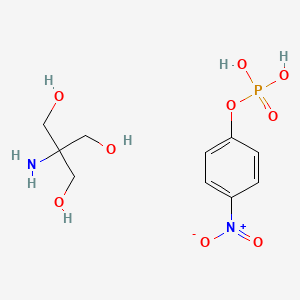
P-Nitrophenyl phosphate trisbuffer salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-Nitrophenyl phosphate trisbuffer salt is a chemical compound widely used in biochemical research and diagnostic applications. It is a substrate for alkaline phosphatase, an enzyme that catalyzes the hydrolysis of phosphate esters. The compound is often used in enzyme-linked immunosorbent assays (ELISA) and other enzyme assays due to its ability to produce a yellow color upon reaction, which can be measured spectrophotometrically .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
P-Nitrophenyl phosphate trisbuffer salt is typically synthesized by reacting p-nitrophenol with phosphoric acid in the presence of a suitable base. The reaction conditions often involve maintaining a specific pH and temperature to ensure optimal yield and purity. The compound is then purified through crystallization or other separation techniques .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pH, and reactant concentrations to achieve high efficiency and consistency. The final product is often formulated into tablets or solutions for ease of use in various applications .
Analyse Des Réactions Chimiques
Types of Reactions
P-Nitrophenyl phosphate trisbuffer salt primarily undergoes hydrolysis reactions catalyzed by phosphatases. These reactions result in the cleavage of the phosphate group, producing p-nitrophenol and inorganic phosphate .
Common Reagents and Conditions
The hydrolysis of this compound is commonly carried out in buffered solutions at specific pH levels. Alkaline phosphatase is the most frequently used enzyme for this reaction, and the conditions typically include a pH range of 9-10 and a temperature of 37°C .
Major Products
The major products of the hydrolysis reaction are p-nitrophenol, which is yellow and can be measured at 405 nm, and inorganic phosphate .
Applications De Recherche Scientifique
P-Nitrophenyl phosphate trisbuffer salt has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of p-nitrophenyl phosphate trisbuffer salt involves its hydrolysis by phosphatases. The enzyme binds to the substrate and catalyzes the cleavage of the phosphate group, resulting in the formation of p-nitrophenol and inorganic phosphate. The yellow color of p-nitrophenol allows for easy quantification of enzyme activity using spectrophotometric methods .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenyl phosphate disodium salt hexahydrate: Another substrate for alkaline phosphatase with similar applications in enzyme assays.
Alkaline Phosphatase Yellow (pNPP) Liquid Substrate System: A liquid formulation of p-nitrophenyl phosphate used in ELISA.
Uniqueness
P-Nitrophenyl phosphate trisbuffer salt is unique due to its formulation with tris buffer, which provides optimal conditions for enzyme activity and stability. This makes it particularly suitable for high-sensitivity assays and applications requiring precise control of reaction conditions .
Propriétés
Numéro CAS |
52435-04-8 |
|---|---|
Formule moléculaire |
C10H17N2O9P |
Poids moléculaire |
340.22 g/mol |
Nom IUPAC |
2-amino-2-(hydroxymethyl)propane-1,3-diol;(4-nitrophenyl) dihydrogen phosphate |
InChI |
InChI=1S/C6H6NO6P.C4H11NO3/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;5-4(1-6,2-7)3-8/h1-4H,(H2,10,11,12);6-8H,1-3,5H2 |
Clé InChI |
YHAXIYFGQRSQOO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O.C(C(CO)(CO)N)O |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O.C(C(CO)(CO)N)O |
Key on ui other cas no. |
52435-04-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


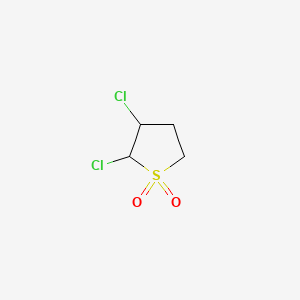
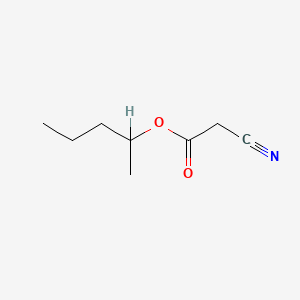
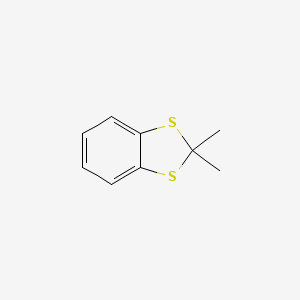

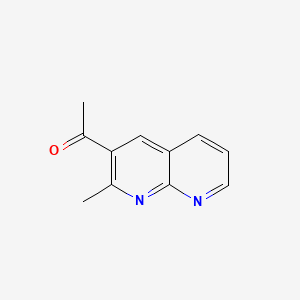
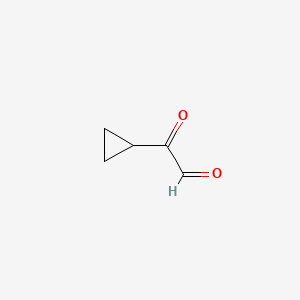
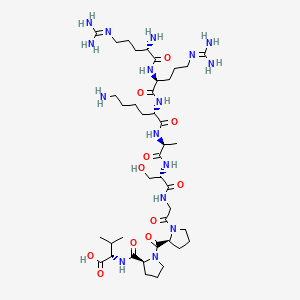
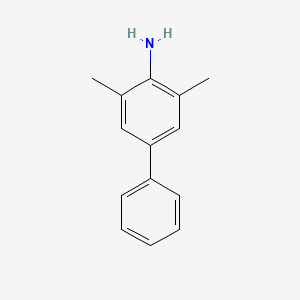
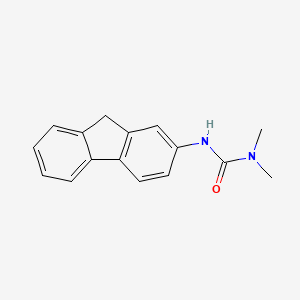
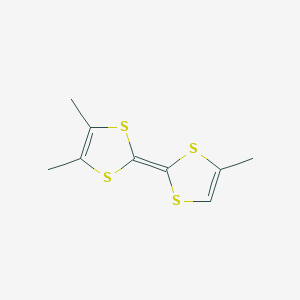
![1-Methyl-2-[2-(2-methylphenoxy)ethoxy]benzene](/img/structure/B1619352.png)
![n-[(butylamino)carbonyl]-2-chloroacetamide](/img/structure/B1619353.png)
